Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the resulting compound with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .
Scientific Research Applications
Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,4-dimethoxyphenyl)acetate: This compound shares the 3,4-dimethoxyphenyl group but lacks the triazole ring.
4-(3,4-dimethoxyphenyl)-1,2,4-triazole: This compound contains the triazole ring but lacks the ester group.
Uniqueness
Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to the combination of the triazole ring, the 3,4-dimethoxyphenyl group, and the ester functionality.
Properties
Molecular Formula |
C13H16N4O4S |
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Molecular Weight |
324.36 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H16N4O4S/c1-19-9-5-4-8(6-10(9)20-2)12-15-16-13(17(12)14)22-7-11(18)21-3/h4-6H,7,14H2,1-3H3 |
InChI Key |
NRPXYHLWOXLEKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)OC)OC |
Origin of Product |
United States |
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